molecular formula C28H25ClN4O4S B11218314 7-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

7-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B11218314
M. Wt: 549.0 g/mol
InChI Key: AUPKVARISWYUEV-UHFFFAOYSA-N
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Description

7-({4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinazolinone core, a piperazine ring, and a dioxolo group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-({4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, starting with the preparation of the quinazolinone core. This is typically achieved through the cyclization of anthranilic acid derivatives with appropriate reagents. The piperazine ring is introduced via nucleophilic substitution reactions, and the dioxolo group is added through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry methods could be employed to scale up the production process while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

7-({4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, 7-({4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers can investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its complex structure may allow it to interact with multiple molecular targets, making it a candidate for drug development. Studies could focus on its efficacy, safety, and pharmacokinetics.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for applications in fields such as materials science or catalysis.

Mechanism of Action

The mechanism of action of 7-({4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-({4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one include other quinazolinone derivatives, piperazine-containing compounds, and dioxolo-substituted molecules. Examples include:

  • Quinazolinone derivatives with different substituents on the phenyl ring.
  • Piperazine-containing compounds with various functional groups.
  • Dioxolo-substituted molecules with different core structures.

Uniqueness

What sets 7-({4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one apart is its combination of these three structural motifs

Properties

Molecular Formula

C28H25ClN4O4S

Molecular Weight

549.0 g/mol

IUPAC Name

7-[[4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C28H25ClN4O4S/c1-17-2-7-20(29)12-23(17)31-8-10-32(11-9-31)26(34)19-5-3-18(4-6-19)15-33-27(35)21-13-24-25(37-16-36-24)14-22(21)30-28(33)38/h2-7,12-14H,8-11,15-16H2,1H3,(H,30,38)

InChI Key

AUPKVARISWYUEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6

Origin of Product

United States

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